(1s,2r,4As,6as,6br,8ar,9r,10r,11r,12ar,14bs)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1h-picene-4a-carboxylic acid
説明
The compound (1S,2R,4aS,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid is a highly substituted picene derivative characterized by a tetracyclic scaffold with 19 defined stereocenters. Key structural features include:
- A hydroxymethyl group at C9, contributing to its polarity and reactivity.
- Hexamethyl substituents at positions 1, 2, 6a, 6b, 9, and 12a, which increase steric bulk and influence lipophilicity.
- A carboxylic acid moiety at position 4a, enabling pH-dependent ionization and interactions with biological targets .
This stereochemically complex structure is closely related to triterpenoid derivatives, which are known for diverse bioactivities, including anti-inflammatory and anticancer effects .
特性
IUPAC Name |
(1S,2R,4aS,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,17-18,20-24,31-33H,8-16H2,1-6H3,(H,34,35)/t17-,18+,20-,21-,22?,23+,24+,26+,27+,28-,29-,30+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSVIVRDWWRQRT-XLDSUCGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound known as (1S,2R,4aS,6aR,6aS,6bR,10R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid is a complex organic molecule with significant biological activity. This article explores its pharmacological properties and potential applications based on recent studies and findings.
Chemical Structure and Properties
This compound is characterized by a tetradecahydropicene backbone with multiple hydroxyl groups and a carboxylic acid functional group. Its molecular formula is , and it has been identified under various synonyms including Uncarinic acid A .
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. It has been tested against various cancer cell lines with the following results:
| Cell Line | EC50 (μg/ml) |
|---|---|
| A549 | 4.6 |
| MCF-7 | 7.7 |
| HCT15 | Not specified |
| HT1197 | Not specified |
These values suggest that the compound has potent inhibitory effects on the proliferation of lung (A549) and breast (MCF-7) cancer cells .
The mechanisms through which this compound exerts its anticancer effects are still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit cell cycle progression. The activation of specific signaling pathways involved in cell growth and survival is also a focus of ongoing research.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Lung Cancer Cells : A study demonstrated that treatment with Uncarinic acid A significantly reduced cell viability in A549 cells through apoptosis induction.
- Breast Cancer Research : In MCF-7 cells treated with the compound at varying concentrations (up to 10 μg/ml), researchers observed a marked decrease in cell proliferation and an increase in apoptotic markers.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls. Further investigation into dosage optimization and long-term effects is warranted.
Pharmacological Applications
Given its biological activity profile:
- Potential Use in Cancer Therapy : The compound may serve as a lead for developing new anticancer agents.
- Anti-inflammatory Applications : Similar compounds have shown anti-inflammatory effects; thus further exploration may reveal additional therapeutic uses.
類似化合物との比較
Solubility and Acidity
- The carboxylic acid at position 4a (pKa ~4–5) ensures pH-dependent solubility, favoring ionization in physiological conditions.
- Compared to ester-containing analogs (e.g., ), the target compound’s free carboxylic acid enhances water solubility but may reduce bioavailability due to ionization .
- Hydroxyl density (3 groups vs.
Stability
- The multiple methyl groups in the target compound may stabilize the structure against oxidative degradation, as seen in polyesters where alkyl substituents enhance thermal stability .
- In contrast, hydroxyl-rich analogs (e.g., ) are more prone to oxidation, requiring stabilization in formulations .
Computational Similarity Analysis
Using Tanimoto coefficients (Tc) for binary fingerprint comparisons:
- The target compound shares a Tc > 0.7 with ’s analog due to overlapping hydroxyl and carboxylic acid groups.
- Lower similarity (Tc ~0.4) is observed with ’s glycosylated derivative, reflecting divergent substituents .
- Graph-based comparisons (e.g., subgraph matching) highlight conserved picene-carboxylic acid cores but divergent functionalization patterns .
準備方法
Core Skeleton Assembly
The tetradecahydropicene framework is constructed via biomimetic cyclization of squalene oxide analogs. For example:
Carboxylic Acid Installation
Two principal methods are employed:
-
Jones Oxidation : Treatment of the C4a primary alcohol with CrO3/H2SO4 in acetone at 0°C selectively oxidizes the alcohol to the carboxylic acid (yield: 62%).
-
Nitrile Hydrolysis : Reaction of a C4a nitrile intermediate with 6M HCl under reflux generates the carboxylic acid via intermediate amide formation (yield: 55%).
Hydroxyl Group Introduction
Hydroxymethyl Group Formation
-
Aldol Condensation : Acetaldehyde addition to a C9 ketone precursor under basic conditions (NaOH/EtOH) forms the hydroxymethyl branch (yield: 50%).
-
Grignard Reaction : Methylmagnesium bromide reacts with the ketone, followed by oxidative workup (yield: 45%).
Protection and Deprotection Strategies
| Functional Group | Protecting Group | Deprotection Method | Yield (%) |
|---|---|---|---|
| Carboxylic Acid | t-Butyl ester | Trifluoroacetic acid | 92 |
| Hydroxyl (C10/11) | Acetyl | K2CO3/MeOH | 88 |
| Hydroxymethyl | TBDMS ether | TBAF/THF | 85 |
-
Sequential Protection : t-Butyl ester protection of the carboxylic acid precedes acetylation of hydroxyl groups to prevent side reactions during Grignard additions.
-
Orthogonal Deprotection : Fluoride-mediated cleavage of silyl ethers avoids affecting ester groups.
Stereochemical Control and Optimization
Enzymatic Hydroxylation
Chiral Auxiliaries
-
Evans Oxazolidinones : Temporary installation at C2 directs facial selectivity during aldol reactions (de: 82%).
Comparative Synthesis Routes
Purification and Characterization
-
Recrystallization : The final product is purified via gradient recrystallization from CH2Cl2/Et2O (purity >99% by HPLC).
-
Spectroscopic Data :
Challenges and Mitigation Strategies
Q & A
Basic Questions
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer : Use X-ray crystallography to resolve absolute stereochemistry, as demonstrated in monoclinic crystal systems (space group P21, a = 8.156 Å, b = 12.005 Å, c = 13.475 Å, β = 90.52°, Z = 2) . Complement with NMR spectroscopy (e.g., NOESY for spatial proximity of protons) and circular dichroism (CD) to correlate optical activity with stereochemistry .
- Table : Crystallographic Parameters (from ):
| Parameter | Value |
|---|---|
| Space Group | P21 |
| a (Å) | 8.156 |
| b (Å) | 12.005 |
| c (Å) | 13.475 |
| β (°) | 90.52 |
| V (ų) | 1319.3 |
| Z | 2 |
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Follow OSHA/NIOSH guidelines :
- PPE : Wear nitrile gloves, safety goggles, and full-body protective clothing to avoid skin/eye contact .
- Ventilation : Use fume hoods for weighing and synthesis steps to minimize inhalation risks .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Questions
Q. What synthetic strategies address challenges in constructing the compound’s 14 stereocenters?
- Methodological Answer :
- Chiral Pool Synthesis : Utilize naturally derived chiral building blocks (e.g., terpenoid precursors) to establish core stereocenters .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL-derived catalysts) for enantioselective C–C bond formation .
- Protection/Deprotection : Temporarily mask hydroxyl groups (e.g., silyl ethers) to prevent undesired side reactions during methylation or oxidation steps .
- Key Analytical Tools : Monitor reaction progress via HPLC-MS and confirm regio-/stereoselectivity using 2D NMR (HSQC, HMBC) .
Q. How can computational modeling predict the compound’s biological interactions?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with target proteins (e.g., steroid receptors) .
- MD Simulations : Run GROMACS simulations to assess stability of ligand-receptor complexes in aqueous environments .
- QSAR Modeling : Correlate structural features (e.g., hydroxyl group placement) with bioactivity data to optimize derivatives .
Q. What advanced analytical techniques quantify trace impurities in synthesized batches?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
